![molecular formula C22H23N3O3 B1242702 5-benzoyl-6-methyl-4-[4-(4-morpholinyl)phenyl]-3,4-dihydro-1H-pyrimidin-2-one](/img/structure/B1242702.png)
5-benzoyl-6-methyl-4-[4-(4-morpholinyl)phenyl]-3,4-dihydro-1H-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzoyl-6-methyl-4-[4-(4-morpholinyl)phenyl]-3,4-dihydro-1H-pyrimidin-2-one is a member of morpholines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- Pyrimidine derivatives, including those similar to the compound , have been synthesized and characterized for their potential use in various applications. For instance, Akbas et al. (2018) studied the synthesis and characterization of new pyrimidine derivatives, focusing on their antioxidant properties and corrosion inhibition potential (Akbas et al., 2018).
Antioxidant Properties :
- Research has shown that some pyrimidine derivatives exhibit significant antioxidant properties. Akbas et al. (2018) conducted an in vitro study measuring total antioxidant properties of synthesized compounds using various tests (Akbas et al., 2018).
Chemical Analysis and Spectroscopic Study :
- Detailed chemical analysis and spectroscopic studies have been conducted on similar compounds. For example, Kılıç (2019) investigated the acidity constants of synthesized pyrimidine and thiopyrimidine derivatives using UV/vis spectroscopic analysis (Kılıç, 2019).
Dual Inhibitory Activity in Medical Research :
- In the medical research field, compounds similar to the one have been synthesized as potential inhibitors of both thymidylate synthase and dihydrofolate reductase, which are crucial in cancer treatment. Gangjee et al. (2008) synthesized analogues demonstrating potent dual inhibitory activities (Gangjee et al., 2008).
Hydration Kinetics and Thermodynamics :
- Studies on hydration, solvation kinetics, and thermodynamics of pyrimidine derivatives have been conducted to understand their chemical behavior. Kılıç (2018) explored these aspects in depth (Kılıç, 2018).
Herbicidal Activity :
- Some pyrimidine derivatives have been studied for their herbicidal activity. Luo et al. (2019) synthesized novel pyrazolo[3,4-D]pyrimidin-4-one derivatives and evaluated their herbicidal activity (Luo et al., 2019).
Reactions with Enamines :
- Research on reactions of pyrimidine derivatives with enamines has been conducted, which is important in organic synthesis. Yamanaka et al. (1975) investigated such reactions, contributing to the understanding of pyrimidine chemistry (Yamanaka et al., 1975).
Antimicrobial Activity :
- Pyrimidine derivatives have been studied for their antimicrobial properties. Abdel-Gawad et al. (2003) synthesized pyrazolo[3,4-d]pyrimidines and evaluated their antimicrobial activity (Abdel-Gawad et al., 2003).
Heterocyclic Synthesis :
- The compound has been used in the synthesis of various heterocyclic compounds, which are important in drug discovery. Ho et al. (2013) reported on the synthesis of novel heterocyclic compounds incorporating a pyrimidine moiety (Ho et al., 2013).
DFT Studies :
- Density Functional Theory (DFT) studies have been conducted to understand the molecular properties of pyrimidine derivatives. Saracoglu et al. (2020) focused on the quantum chemical calculations to find molecular properties of pyrimidine derivatives (Saracoglu et al., 2020).
Eigenschaften
Molekularformel |
C22H23N3O3 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
5-benzoyl-6-methyl-4-(4-morpholin-4-ylphenyl)-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C22H23N3O3/c1-15-19(21(26)17-5-3-2-4-6-17)20(24-22(27)23-15)16-7-9-18(10-8-16)25-11-13-28-14-12-25/h2-10,20H,11-14H2,1H3,(H2,23,24,27) |
InChI-Schlüssel |
JGEBSSTWEFAKAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N3CCOCC3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


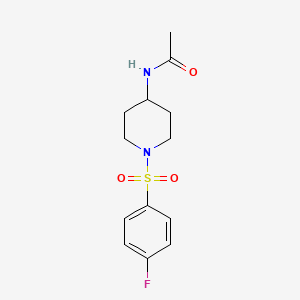
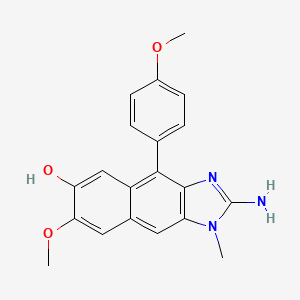

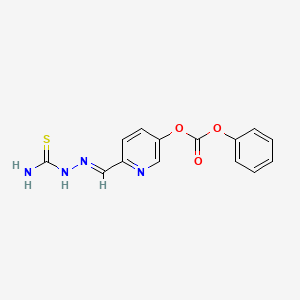
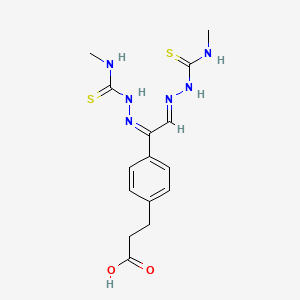
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, [1R-(exo,exo)]-](/img/structure/B1242632.png)

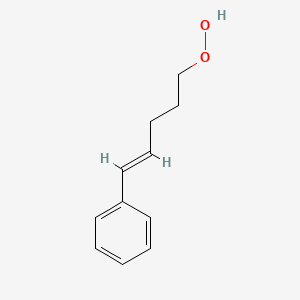

![4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-3-one](/img/structure/B1242638.png)
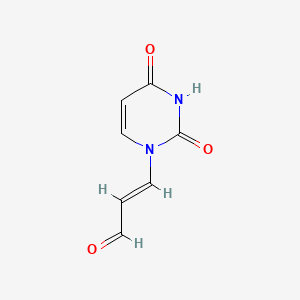
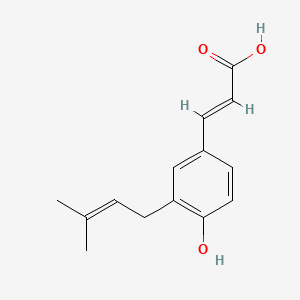

![(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1242642.png)
